molecular formula C7H14O3 B11922737 (2,2-Dimethyl-1,3-dioxan-4-yl)methanol CAS No. 56476-33-6

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol

Cat. No.: B11922737
CAS No.: 56476-33-6
M. Wt: 146.18 g/mol
InChI Key: VHFPDSDOOGPPBS-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol is an organic compound with the molecular formula C7H14O3. It is a derivative of dioxane, a heterocyclic compound containing two oxygen atoms in a six-membered ring. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxan-4-yl)methanol typically involves the reaction of acetone with glycerol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:

    Reactants: Acetone and glycerol

    Catalyst: Acidic ion-exchange resins

    Temperature: 70-90°C

    Pressure: Atmospheric or slightly elevated

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: Converts the hydroxyl group to a carbonyl group, forming (2,2-Dimethyl-1,3-dioxan-4-one).

    Reduction: Reduces the carbonyl group back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed

    Oxidation: (2,2-Dimethyl-1,3-dioxan-4-one)

    Reduction: this compound

    Substitution: (2,2-Dimethyl-1,3-dioxan-4-yl)methyl chloride or bromide

Scientific Research Applications

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent for various reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a stabilizer for enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and as a stabilizer for certain industrial processes.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxan-4-yl)methanol involves its ability to participate in various chemical reactions due to the presence of the hydroxyl group and the dioxane ring. The hydroxyl group can form hydrogen bonds, making it a good solvent and stabilizer. The dioxane ring provides structural stability and resistance to oxidation and reduction.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethyl-1,3-dioxolane-4-yl)methanol: Similar structure but with a five-membered ring instead of a six-membered ring.

    (2,5-Dimethyl-1,3-dioxan-4-yl)methanol: Similar structure but with different substitution patterns on the dioxane ring.

Uniqueness

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol is unique due to its six-membered dioxane ring, which provides greater stability and versatility in chemical reactions compared to its five-membered dioxolane counterpart. This makes it particularly valuable in applications requiring robust and stable compounds.

Properties

IUPAC Name

(2,2-dimethyl-1,3-dioxan-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2)9-4-3-6(5-8)10-7/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFPDSDOOGPPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCC(O1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449107
Record name (2,2-dimethyl-1,3-dioxan-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56476-33-6
Record name (2,2-dimethyl-1,3-dioxan-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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